molecular formula C3H4O3 B042746 Pyruvic acid CAS No. 127-17-3

Pyruvic acid

Cat. No. B042746
CAS RN: 127-17-3
M. Wt: 88.06 g/mol
InChI Key: LCTONWCANYUPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pyruvic acid can be produced through various methods, including biotechnological routes which have gained prominence due to their cost-effectiveness and lower environmental impact compared to chemical synthesis. Biotechnological production involves the use of microorganisms, such as the multi-vitamin auxotrophic yeast strain Torulopsis glabrata, which has been employed in the commercial production of pyruvate, showcasing the mechanism and characteristics of its production process (Li, Chen, & Lun, 2001). Additionally, the enzymatic synthesis of pyruvic acid offers an alternative route, exemplified by the synthesis of [3-11C]pyruvic acid via a coupled, one-pot reaction using enzymes such as d-amino acid oxidase and glutamic-pyruvic transaminase (Bjurling, Watanabe, & Långström, 1988).

Molecular Structure Analysis

The molecular structure of pyruvic acid underlies its chemical versatility and reactivity. While specific studies on the detailed molecular structure analysis of pyruvic acid were not highlighted, the general understanding of its structure informs its reactivity and synthesis pathways, including its role in various biochemical and chemical synthesis processes.

Chemical Reactions and Properties

Pyruvic acid is a reactive molecule that participates in numerous biochemical and chemical reactions. It serves as a key intermediate in the synthesis of various biologically relevant compounds, including amino acids and metabolites. Its chemical reactivity is also exploited in the synthesis of pharmaceuticals and agrochemicals. The synthesis of some 4-pyridylpyruvic acids as potential lactate dehydrogenase inhibitors showcases the chemical versatility of pyruvic acid derivatives (Sheffield & Wooldridge, 1972).

Physical Properties Analysis

The physical properties of pyruvic acid, such as its solubility, boiling point, and stability, play a crucial role in its application across different industries. While specific studies focusing on the comprehensive physical properties analysis of pyruvic acid were not identified, these properties are integral to its handling and utilization in both laboratory and industrial contexts.

Chemical Properties Analysis

Pyruvic acid's chemical properties, including its acidity, reactivity towards different reagents, and its role as a key biochemical intermediate, underscore its significance. The enzyme-mediated transformation processes and the ability to undergo oxidative dehydrogenation highlight its chemical properties. The boosted oxidative dehydrogenation of lactic acid into pyruvic acid on polyvinylpyrrolidone modified Fe2O3 illustrates the innovative approaches to leverage its chemical properties for synthesis purposes (Jia, Tang, Ma, & Li, 2023).

Scientific Research Applications

  • Chemical, Pharmaceutical, and Agrochemical Industries : Pyruvic acid is utilized extensively in these industries. Research focuses on its separation from fermentation broth or recovery from waste streams (Pal & Keshav, 2014).

  • Physiological Functions : It has been found to have functions such as aiding in weight reduction, increasing muscular endurance, antioxidation, reducing blood fat and cholesterol, and protecting cardiac muscle (He Xiao-wei, 2007).

  • Therapeutic Applications : Ethyl pyruvate, a derivative of pyruvic acid, shows potential in treating acute illnesses like severe sepsis, acute pancreatitis, and stroke (Kao & Fink, 2010), and also has anti-inflammatory effects and improves various health conditions in animal models (Fink, 2004).

  • Environmental Impact : In the environment, pyruvic acid is crucial in plant metabolism and contributes to the formation of secondary organic aerosols in the atmosphere (Eger et al., 2020).

  • Medical Imaging : It plays a role in enhancing signal in hyperpolarized metabolic magnetic resonance imaging, especially when used as [1-(13)C]pyruvic acid (Yoshihara et al., 2016).

  • Dental Applications : Pyruvic acid is being explored as an alternative etching agent in clinical dentistry, showing promising results in terms of bond strengths and etching rates (Retief et al., 1985).

  • Dermatology : It is effective in treating moderate facial skin aging, as demonstrated in treatments involving 50% pyruvic acid peeling (Ghersetich et al., 2004); (Berardesca et al., 2006).

  • Atmospheric Chemistry : Its role in atmospheric chemistry is notable, particularly in the formation of secondary organic aerosols and as a precursor to various volatile organic compounds impacting air quality and climate (Perkins et al., 2016); (Altieri et al., 2006); (Jardine et al., 2010).

  • Biological Origin Compounds : It is a building block for many biologically originated compounds like sialic acid, muramic acid, and polysaccharides in red seaweed (Sloneker & Orentas, 1962).

  • Biotechnological Production : Metabolic engineering and traditional mutation and selection strategies are applied to microorganisms to enhance pyruvate production for use in food, chemicals, and pharmaceuticals (Yuan et al., 2022); (Maleki & Eiteman, 2017).

  • Environmental Degradation : Pyruvic acid degrades efficiently in the troposphere via gas-phase photolysis, important in atmospheric chemistry (Reed Harris et al., 2017).

  • Vibrational Spectra : Studies on the vibrational spectra of gas-phase pyruvic acid have revealed insights into its molecular structure and behavior (Plath et al., 2009).

Safety And Hazards

Pyruvic acid should be handled with care. It is recommended not to breathe its dust/fume/gas/mist/vapors/spray . After handling, wash face, hands, and any exposed skin thoroughly . Protective gloves, clothing, eye protection, and face protection should be worn . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Research on pyruvic acid is ongoing, with a focus on its role in various metabolic processes and its potential use in treating various diseases . The global pyruvic acid market is expected to expand at a booming CAGR of 4.5% during 2024-2032 .

properties

IUPAC Name

2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTONWCANYUPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Record name pyruvic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Pyruvic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021650
Record name Pyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with an odor like acetic acid; mp = 11.8 deg C; [Merck Index], Liquid, colourless to amber viscous liquid with a sour vinegar-like odour
Record name Pyruvic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17057
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Pyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Pyruvic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1000.0 mg/mL, miscible with water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Pyruvic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Pyruvic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.260-1.281
Record name Pyruvic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1.29 [mmHg]
Record name Pyruvic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17057
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Pyruvate serves as a biological fuel by being converted to acetyl coenzyme A, which enters the tricarboxylic acid or Krebs cycle where it is metabolized to produce ATP aerobically. Energy can also be obtained anaerobically from pyruvate via its conversion to lactate. Pyruvate injections or perfusions increase contractile function of hearts when metabolizing glucose or fatty acids. This inotropic effect is striking in hearts stunned by ischemia/reperfusion. The inotropic effect of pyruvate requires intracoronary infusion. Among possible mechanisms for this effect are increased generation of ATP and an increase in ATP phosphorylation potential. Another is activation of pyruvate dehydrogenase, promoting its own oxidation by inhibiting pyruvate dehydrogenase kinase. Pyruvate dehydrogenase is inactivated in ischemia myocardium. Yet another is reduction of cytosolic inorganic phosphate concentration. Pyruvate, as an antioxidant, is known to scavenge such reactive oxygen species as hydrogen peroxide and lipid peroxides. Indirectly, supraphysiological levels of pyruvate may increase cellular reduced glutathione.
Record name Pyruvic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pyruvic Acid

CAS RN

127-17-3
Record name Pyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyruvic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyruvic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyruvic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRUVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8558G7RUTR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

13.8 °C
Record name Pyruvic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of indole-3-pyruvate, 20 mM; L-aspartic acid 20 mM; MgCl2, 1.5 mM; transaminase, 0.3 mg/ml; oxaloacetate decarboxylase, 0.3 mg/ml buffered to pH 7.0 with 5 mM tris-hydroxymethylaminomethane hydrochloride (Tris) was stirred slowly for 2 hours. At the end of this time the reaction is complete. The L-tryptophan and pyruvic acid produced can be purified by methods well known in the art.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tris-hydroxymethylaminomethane hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Hydroxypropanal was oxidized with oxygen at atmospheric pressure in a 50 ml flask equipped with a stirrer, condenser and port for gas inlet. Hydroxypropanal solution (2 g in 20 ml water) and a 5% platinum on carbon catalyst (0.1 g) were loaded into the flask with stirring at 60° C. Oxygen was bubbled for 5 hours, the oxidation reaction starting immediately. Reaction rate and product distribution were measured by oxygen consumption, HPLC, and NMR. The results showed 44.4% conversion with a selectivity to lactic acid of 92.4% The only by-product resulted from the further oxidation of lactic acid or hydroxyacetone to pyruvic acid 7.6%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Yield
7.6%

Synthesis routes and methods III

Procedure details

The present inventors found, however, that when the sample is contacted with a mixture of D-LDH and L-LDH, L-lactic acid in the sample is converted to D-lactic acid and D-lactic acid to L-lactic acid and, after a sufficient time, an equilibrium is finally attained between D-lactic acid and L-lactic acid in a ratio of 1:1. When L-lactic acid is .contacted with D-LDH and L-LDH, the amount of L-lactic acid decreases. This phenomenon can be construed as the result of oxidation of lactic acid to pyruvic acid and regeneration of lactic acid from said pyruvic acid and NADH under the catalytic action of D-LDH and L-LDH occurring in the neighborhood.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyruvic acid
Reactant of Route 2
Pyruvic acid
Reactant of Route 3
Pyruvic acid
Reactant of Route 4
Pyruvic acid
Reactant of Route 5
Pyruvic acid
Reactant of Route 6
Pyruvic acid

Citations

For This Compound
98,300
Citations
Y Li, J Chen, SY Lun - Applied microbiology and biotechnology, 2001 - Springer
Pyruvic acid is an important organic acid widely used in the chemical and drug, as well as agrochemical, industries. Compared with the chemical method, biotechnological production of …
Number of citations: 234 link.springer.com
N Maleki, MA Eiteman - Fermentation, 2017 - mdpi.com
… mode to generate pyruvic acid and a … pyruvic acid is using adsorption, and a primary amine, weakly basic sorbent can be used to uptake pyruvic acid near the pK A of pyruvic acid …
Number of citations: 51 www.mdpi.com
F Lipmann - Cold Spring Harbor symposia on quantitative …, 1939 - symposium.cshlp.org
… (8), and Peters (9), that pyruvic acid in animal tissues and in many bacteria is broken down … occurs pyruvic acid itself is the hydrogen acceptor. The breakdown of pyruvic acid by simple …
Number of citations: 148 symposium.cshlp.org
Y Pocker, JE Meany, BJ Nist… - The Journal of Physical …, 1969 - ACS Publications
… showed that although the hydration of pyruvic acid is favorable … the relative concentration of pyruvic acid and pyruvate anion is … at pH 2.2 which correspond to the pAa of pyruvic acid. …
Number of citations: 115 pubs.acs.org
EM Case - Biochemical Journal, 1932 - ncbi.nlm.nih.gov
… by any compound other than pyruvic acid. It is therefore extremely … ] are not satisfactory, since pyruvic acid is far from being the … Procedures involving reduction of the pyruvic acid to lactic …
Number of citations: 80 www.ncbi.nlm.nih.gov
JH Sloneker, DG Orentas - Nature, 1962 - nature.com
… of pyruvic acid, as phosphoenol pyruvate, with N-acetyl glucosamine3 • Also, pyruvic acid has … Recently, we found a polysaccharide which contains 3·0-3·5 per cent pyruvic acid as a …
Number of citations: 224 www.nature.com
EC Griffith, BK Carpenter… - Proceedings of the …, 2013 - National Acad Sciences
… This investigation provides fundamental laboratory results and mechanisms for the photochemistry of pyruvic acid (PA) in an aqueous solution. PA, an oxidative product of isoprene, is …
Number of citations: 132 www.pnas.org
TE Friedemann, GE Haugen - J. biol. Chem, 1943 - hero.epa.gov
… Samples were treated with 2, 4-dinitrophenylhydrazine extracted with ethyl-acetate to determine total keto-acids or xylene, toluene, or benzene to determine pyruvic-acid, 10 percent of …
Number of citations: 609 hero.epa.gov
GE Anthon, DM Barrett - Journal of the Science of Food and …, 2003 - Wiley Online Library
… with a pyruvic acid standard and with a pyruvic acid-containing onion sample. If the absorbance in the onion sample is due entirely to the formation of the DNPH–pyruvic acid adduct, …
Number of citations: 241 onlinelibrary.wiley.com
D Grosjean - Atmospheric Environment (1967), 1983 - Elsevier
… The keto acid pyruvic acid, CH3C(0)COOH, photolyses in sunlight with a rate … for pyruvic acid-pure air and pyruvic acid-NOx mixtures indicates negligible (55%) removal of pyruvic acid …
Number of citations: 88 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.